molecular formula C9H10F2N2O B1450672 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1857178-98-3

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Cat. No.: B1450672
CAS No.: 1857178-98-3
M. Wt: 200.19 g/mol
InChI Key: BEKHAQUCOATAJY-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is a chemical compound characterized by its molecular structure, which includes an amino group, a fluorine atom, and an N-(2-fluoroethyl) group attached to a benzamide backbone

Biochemical Analysis

Biochemical Properties

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of antiandrogen drugs used in treating advanced prostate cancer . The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity and modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for cancer therapy . Additionally, its impact on gene expression can lead to alterations in the production of key proteins involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For example, its interaction with androgen receptors can inhibit the signaling pathways that promote cancer cell growth . This inhibition is crucial for its potential use in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role as an intermediate in the synthesis of antiandrogen drugs highlights its involvement in metabolic pathways related to hormone regulation . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide typically involves multiple steps, starting with the reaction of 2-fluoroaniline with chloroacetyl chloride to form 2-fluoro-N-(2-fluoroethyl)benzamide. This intermediate is then subjected to further reactions to introduce the amino group at the appropriate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides (RO-) can be used.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound nitro compound.

  • Reduction: The nitro compound can be reduced to form this compound amine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorine atoms can enhance the biological activity and stability of drug molecules.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other fluorinated materials.

Comparison with Similar Compounds

  • 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide: The compound .

  • This compound nitro compound: An oxidized derivative.

  • This compound amine: A reduced derivative.

Uniqueness: this compound is unique due to its specific arrangement of amino and fluorine groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-amino-2-fluoro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHAQUCOATAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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